

L-Gulonic Acid, Gamma-Lactone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *L-Gulonic acid, gamma-lactone*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, stereochemistry, physicochemical properties, and biological significance of **L-Gulonic acid, gamma-lactone**. It includes detailed experimental protocols and visual diagrams to support research and development activities.

Core Structure and Stereochemistry

L-Gulonic acid, gamma-lactone, also known as L-Gulono-1,4-lactone, is a naturally occurring furanose form of a gulonolactone with the molecular formula $C_6H_{10}O_6$ and a molecular weight of 178.14 g/mol. [1] Its IUPAC name is (3S,4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one. [1][2] The "L" designation in its name signifies the stereochemical configuration at the C5 atom, which is crucial for its biological activity. The molecule contains a five-membered lactone ring (a cyclic ester), which is the gamma-lactone form.

The stereochemistry of **L-Gulonic acid, gamma-lactone** is fundamental to its role as a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in most animals and plants. [3][4] The specific spatial arrangement of its hydroxyl groups is recognized by the enzyme L-gulonolactone oxidase.

Physicochemical Properties

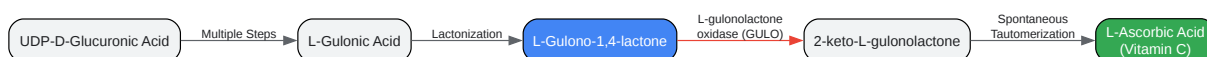
A summary of the key quantitative data for **L-Gulonic acid, gamma-lactone** is presented in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₆ H ₁₀ O ₆	[5]
Molecular Weight	178.14 g/mol	[1][5]
CAS Number	1128-23-0	[5][6]
Appearance	White to off-white crystalline powder	[6]
Melting Point	182-190 °C	[6]
Boiling Point	467.9 °C (Predicted)	[7]
Optical Rotation [α] _D ²⁰	+51° to +58° (c=4 in H ₂ O)	[6]
Solubility	Soluble in water	[8][9]
LogP	-2.571	[1]

Biological Significance: The Ascorbic Acid Biosynthesis Pathway

L-Gulonic acid, gamma-lactone is a critical precursor in the biosynthesis of L-ascorbic acid (Vitamin C).[10] In animals that can synthesize their own Vitamin C, this pathway typically occurs in the liver. The final step of this pathway is the oxidation of L-Gulono-1,4-lactone to L-ascorbic acid, a reaction catalyzed by the enzyme L-gulonolactone oxidase (GULO).[11][12] Humans and other primates, as well as guinea pigs, lack a functional GULO enzyme due to genetic mutations, and therefore must obtain Vitamin C from their diet.[13][14]

The simplified biosynthesis pathway is illustrated below:



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Caption: The final steps of the L-ascorbic acid biosynthesis pathway.

Experimental Protocols

Synthesis of L-Gulonic Acid, Gamma-Lactone from L-Ascorbic Acid

This protocol describes the catalytic hydrogenation of L-ascorbic acid to produce **L-Gulonic acid, gamma-lactone**.

Materials:

- L-Ascorbic acid
- 10% Palladium on carbon (Pd/C) catalyst
- Deionized water
- Parr hydrogenator or similar hydrogenation apparatus
- Filtration apparatus (e.g., Büchner funnel with filter paper)
- Rotary evaporator
- Vacuum oven

Procedure:

- Dissolve L-ascorbic acid in deionized water in a suitable reaction vessel.
- Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst is typically around 10% by weight of the L-ascorbic acid.
- Place the reaction vessel in a Parr hydrogenator.
- Pressurize the system with hydrogen gas to approximately 40-50 psi.

- Maintain the reaction at room temperature with vigorous stirring for 48-72 hours. Monitor the reaction progress by thin-layer chromatography or high-performance liquid chromatography.
- Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
- Filter the reaction mixture through a pad of celite or a suitable filter paper to remove the Pd/C catalyst. Wash the catalyst with a small amount of deionized water to ensure complete recovery of the product.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a syrup or a solid residue.
- Dry the resulting product in a vacuum oven at a temperature of 40-50 °C until a constant weight is achieved. The final product is **L-Gulonic acid, gamma-lactone**, which should be an off-white to white solid.

Enzymatic Assay of L-Gulonolactone Oxidase

This protocol outlines a method to determine the activity of L-gulonolactone oxidase by monitoring the formation of hydrogen peroxide, a byproduct of the reaction.

Materials:

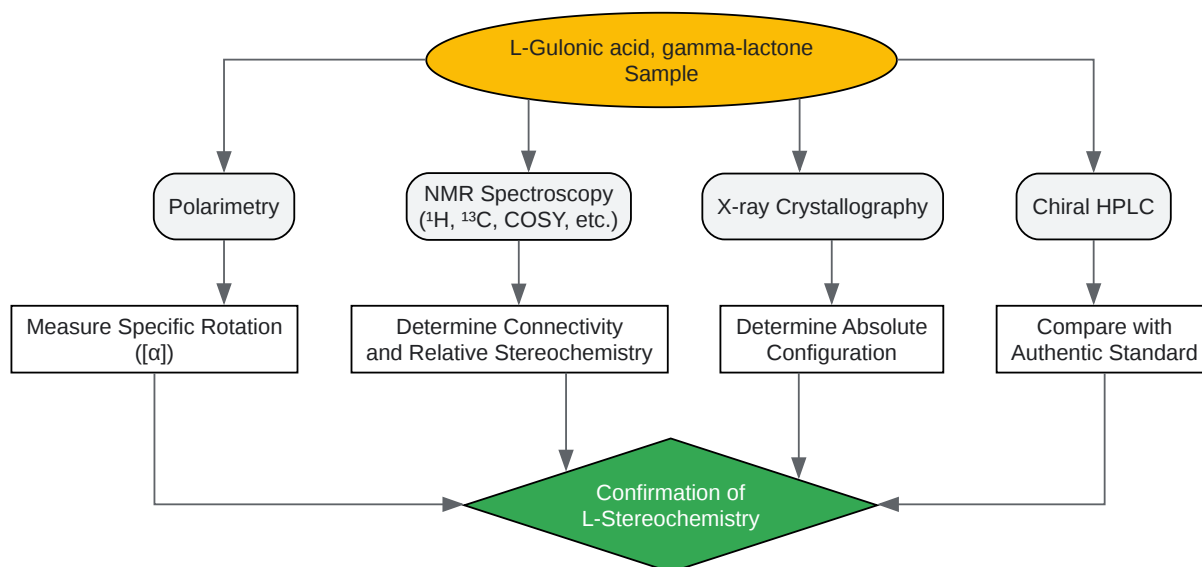
- L-Gulono-1,4-lactone (substrate)
- Source of L-gulonolactone oxidase (e.g., rat liver microsomes)
- Phosphate buffer (pH 7.0-7.4)
- Horseradish peroxidase (HRP)
- Amplex Red reagent (or another suitable H₂O₂ indicator)
- Microplate reader capable of fluorescence measurement (excitation ~530-560 nm, emission ~590 nm for Amplex Red)

Procedure:

- Prepare a stock solution of L-Gulono-1,4-lactone in phosphate buffer.
- Prepare a reaction mixture in a microplate well containing phosphate buffer, HRP, and Amplex Red reagent.
- Add the enzyme source (e.g., microsomal fraction) to the reaction mixture.
- Initiate the reaction by adding the L-Gulono-1,4-lactone stock solution to the wells.
- Immediately place the microplate in the reader and measure the increase in fluorescence over time at a constant temperature (e.g., 37 °C).
- The rate of increase in fluorescence is directly proportional to the rate of hydrogen peroxide production and thus to the activity of L-gulonolactone oxidase.
- A standard curve using known concentrations of hydrogen peroxide should be prepared to quantify the enzyme activity.

Logical Workflow for Stereochemical Determination

The stereochemistry of **L-Gulonic acid, gamma-lactone** can be confirmed through a combination of analytical techniques. The logical workflow for this determination is outlined below.



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Caption: Workflow for the determination of the stereochemistry of **L-Gulonic acid, gamma-lactone**.

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